GSK1820795A

Cardiovascular Metabolic Syndrome Angiotensin Receptor

This non-interchangeable telmisartan analog uniquely combines potent AT1 receptor antagonism (IC50 0.006μM) with partial PPARγ agonism (EC50 0.25μM) and GPR132/G2A antagonism in a single indazole-benzimidazole scaffold. Unlike generic ARBs, this dual pharmacology is essential for models investigating the RAS-insulin resistance nexus. Supplied at ≥98% purity, it is the benchmark for deconvoluting PPARγ contributions in preclinical cardiovascular-metabolic research. Essential for SAR studies.

Molecular Formula C35H34N8
Molecular Weight 566.7 g/mol
Cat. No. B10857743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1820795A
Molecular FormulaC35H34N8
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C3=CC4=C(N(N=C4C=C3)CCC)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7
InChIInChI=1S/C35H34N8/c1-3-5-21-42-32-13-9-8-12-31(32)36-35(42)26-18-19-30-29(23-26)33(43(39-30)20-4-2)22-24-14-16-25(17-15-24)27-10-6-7-11-28(27)34-37-40-41-38-34/h6-19,23H,3-5,20-22H2,1-2H3,(H,37,38,40,41)
InChIKeyXRXMDDDFTLKJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole (GSK1820795A)?


5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole, commonly designated as GSK1820795A, is a synthetic small molecule developed as a structural analog of telmisartan [1]. It is characterized by a multi-modal pharmacological profile, functioning as a potent antagonist of the angiotensin II type 1 (AT1) receptor, a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), and a selective antagonist of the G protein-coupled receptor GPR132 (also known as G2A) .

Why 5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole Cannot Be Replaced by Generic ARBs


While 5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole shares the biphenyl tetrazole pharmacophore common to many angiotensin II receptor blockers (ARBs) [1], it is not functionally interchangeable with generic agents like losartan or valsartan. Its unique indazole-benzimidazole hybrid scaffold confers a distinct and verifiable dual pharmacology: potent AT1 receptor antagonism combined with partial PPARγ agonism [2]. This dual activity, which is absent in most clinically established ARBs, means that simply substituting this compound with a standard AT1 antagonist would eliminate the PPARγ-mediated effects relevant in metabolic and cardiovascular research models .

Quantitative Differentiation of GSK1820795A from its Analogs


Dual AT1 Antagonism and PPARγ Agonism in a Single Molecule

GSK1820795A is distinguished by its dual activity as both a potent angiotensin II type 1 (AT1) receptor antagonist and a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This profile is in direct contrast to its parent compound, telmisartan, which is primarily an AT1 antagonist with only weak PPARγ activity, and to other ARBs like losartan, which lack PPARγ agonism entirely [1].

Cardiovascular Metabolic Syndrome Angiotensin Receptor

Partial PPARγ Agonist Activity with Quantified Potency

GSK1820795A acts as a partial agonist at the PPARγ receptor, a feature not commonly found in standard angiotensin receptor blockers (ARBs). This activity was quantified with an EC50 value of 0.25 μM for human PPARγ and 0.27 μM for mouse PPARγ, achieving a maximum activation of approximately 40% [1]. This is a key differentiator from full PPARγ agonists (e.g., thiazolidinediones) which can have different safety and efficacy profiles, and from most ARBs which have no PPARγ activity.

PPARγ Insulin Resistance Inflammation

Selective Antagonism of the Lipid Receptor GPR132 (G2A)

GSK1820795A is a selective antagonist for the G protein-coupled receptor GPR132 (G2A) . This activity is distinct from its angiotensin and PPARγ pharmacology and is not a feature of clinically used ARBs like telmisartan or candesartan. While specific IC50 values for GPR132 antagonism were not located in the public domain for this compound, its reported ability to block the activation of yeast cells expressing hGPR132a by N-acylamides provides a clear functional readout that is unique among ARB-class compounds .

GPR132 G2A Lipid Signaling Inflammation

Unique Indazole-Benzimidazole Hybrid Scaffold

GSK1820795A is based on a unique indazole-benzimidazole hybrid core, a structural departure from the imidazole-based core of losartan or the benzimidazole core of candesartan [1]. This scaffold was specifically designed to achieve the dual AT1/PPARγ profile, as the indazole moiety is known to be critical for PPARγ activity while the benzimidazole maintains AT1 antagonism [2]. This structural differentiation is supported by patent literature describing the indazole benzimidazole class [3].

Medicinal Chemistry Scaffold Hopping SAR

Best-Fit Research Applications for 5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole


Dual-Target Pharmacology Studies in Metabolic Syndrome

GSK1820795A is ideally suited for preclinical research investigating the interplay between the renin-angiotensin system (RAS) and insulin resistance. Its dual activity as a potent AT1 antagonist (IC50 = 0.006 μM) and partial PPARγ agonist (EC50 = 0.25 μM) allows for the simultaneous interrogation of both pathways in a single compound, a scenario not possible with standard ARBs or PPARγ agonists alone [1]. This is particularly relevant for models of hypertension with comorbid metabolic dysfunction, such as the Zucker fa/fa rat or the spontaneously hypertensive rat (SHR).

Investigating GPR132/G2A Receptor Function in Inflammation

As a selective antagonist of the lipid receptor GPR132 (G2A), GSK1820795A serves as a critical tool compound for elucidating the physiological and pathological roles of this receptor [1]. It can be used in cell-based assays to block N-acylamide-mediated signaling, differentiating GPR132-dependent effects from those of other lipid receptors . This application is distinct from any cardiovascular research using the compound's ARB properties.

Medicinal Chemistry Scaffold Exploration and SAR

The indazole-benzimidazole hybrid core of GSK1820795A represents a validated and biologically active scaffold for polypharmacology [1]. Researchers in medicinal chemistry can utilize this compound as a starting point for structure-activity relationship (SAR) studies, exploring modifications to the indazole or benzimidazole moieties to further dissect or optimize the dual AT1/PPARγ activities or to generate novel analogs with distinct selectivity profiles .

Comparative Analysis of ARB-Class Polypharmacology

GSK1820795A is a benchmark compound for studies comparing the effects of pure AT1 antagonism versus agents with ancillary pharmacology. By comparing its effects in relevant models (e.g., blood pressure regulation, vascular inflammation, metabolic parameters) against those of telmisartan (weak PPARγ activity) and losartan (no PPARγ activity), researchers can deconvolute the contribution of PPARγ partial agonism to the overall pharmacological outcome [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1820795A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.